4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine - 50432-65-0

4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine

Catalog Number: EVT-3179181
CAS Number: 50432-65-0
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of various substituents, such as amines, alkoxides, and thiols, which can significantly alter the molecule's properties and biological activity [, , ].
  • Metal-catalyzed Cross-coupling Reactions: The chloro substituent can also participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to introduce aryl or alkynyl groups, respectively [].
Mechanism of Action
  • Receptor binding: Imidazo[4,5-c]pyridines are known to bind to various receptors, including adenosine receptors, PAF receptors, and Angiotensin II receptors [, , , , ].
  • Enzyme inhibition: Some derivatives exhibit inhibitory activity against enzymes like adenosine deaminase and poly(ADP-ribose) polymerase (PARP) [, ].
Applications
    • Anti-inflammatory agents: Analogs are potent PAF antagonists, suggesting potential for treating inflammatory diseases [, , ].
    • Cardiovascular agents: Derivatives have shown promising activity as angiotensin II receptor antagonists, indicating potential for treating hypertension and other cardiovascular diseases [, , , , , , ].
    • Antiviral agents: Some imidazo[4,5-c]pyridine nucleosides have demonstrated antiviral activity [].
    • Anticancer agents: Derivatives have shown activity as PARP inhibitors, a target for cancer therapy [].

2-Methyl-1-phenylimidazo[4,5-c]pyridine

Compound Description: This compound served as a starting point in the development of platelet-activating factor (PAF) antagonists. It exhibited moderate antagonist activity against PAF with an IC50 of 840 nM. [] Researchers explored various substitutions on the phenyl ring to enhance its potency.

Relevance: 2-Methyl-1-phenylimidazo[4,5-c]pyridine shares the core imidazo[4,5-c]pyridine structure with 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine. The key difference lies in the substitution at the 1-position, where the latter has a hydrogen atom instead of a phenyl ring. This structural similarity suggests potential for shared biological activity profiles. []

2,3-Dihydro-1-methyl-4-[4-(2-methylimidazo[4,5-c]pyrid-1-yl)phenyl]-1H-[1,5]benzodiazepin-2-one (Compound 14)

Compound Description: This compound, designated as compound 14 in the study, belongs to the [, ]benzodiazepine class of PAF antagonists. It demonstrated potent PAF antagonist activity both in vitro (IC50 = 4.9 nM) and in vivo (ED50 = 0.03 mg/kg po), displaying comparable or superior potency to the reference compound UK-74,505. []

Relevance: This compound incorporates the 2-methyl-1-phenylimidazo[4,5-c]pyridine moiety, a close analog of 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine, within its structure. This highlights the significance of the imidazo[4,5-c]pyridine scaffold in designing potent PAF antagonists. []

7,8-Dichloro-1-methyl-4-[4-(methylimidazo[4,5-c]pyrid-1-yl)phenyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (Compound 21)

Compound Description: Identified as compound 21 in the research, this benzazepine derivative emerged as a potent PAF antagonist with an IC50 of 0.5 nM in vitro and an ED50 of 0.03 mg/kg po in vivo. []

Relevance: Similar to the previous compound, this benzazepine derivative incorporates a structural motif closely related to 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine. The presence of the methylimidazo[4,5-c]pyrid-1-yl group underlines the importance of this structural feature for PAF antagonist activity. []

Relevance: These compounds share the core imidazo[4,5-c]pyridine structure with 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine. While they lack the 2-methyl substituent, the presence of various 4-alkylamino groups and a 1-benzyl substituent showcases the versatility of this scaffold for developing compounds with anticonvulsant activity. []

1-[(1-Acyl-4-piperidyl)methyl]-1H-2-methylimidazo[4,5-c]pyridine derivatives

Compound Description: This series of compounds represents a novel class of potent, orally active PAF antagonists. [] Researchers explored various acyl substituents, including diaryl- or alkylarylpropanoyl derivatives, their 3-hydroxy-substituted analogs, and urea, carbamate, and amino acid derivatives, to optimize their potency.

Relevance: These derivatives are structurally related to 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine through their shared 2-methylimidazo[4,5-c]pyridine core. The key difference lies in the presence of a [(1-acyl-4-piperidyl)methyl] substituent at the 1-position, highlighting the potential for modifications at this position to enhance PAF antagonist activity. []

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

Compound Description: This compound, designated as JNJ 54166060, acts as a potent P2X7 receptor antagonist. It demonstrates high oral bioavailability, low-moderate clearance in preclinical species, acceptable safety margins in rats, and a predicted human dose of 120 mg QD. [] JNJ 54166060 also exhibits a unique CYP profile and selectively inhibits midazolam CYP3A metabolism.

Relevance: This compound, while possessing a more complex structure, shares the imidazo[4,5-c]pyridine core with 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine. The presence of a 4-methyl substituent on the imidazo[4,5-c]pyridine ring, albeit in a different position compared to the chlorine in the target compound, suggests that modifications at these positions can lead to diverse biological activities. []

4-Amino-1-(2(S)-hydroxy-3(R)-nonyl)-1H-imidazo[4,5-c]pyridine (3-deaza-(+)-EHNA)

Compound Description: This compound and its 1'-fluoro (compound 14) and 1'-hydroxy (compound 12) derivatives were synthesized and evaluated as adenosine deaminase inhibitors. [] 3-deaza-(+)-EHNA exhibited almost twice the activity of its racemate. Hydroxylation at the 1'-position resulted in a significant decrease in activity, while the 1'-fluoro derivative maintained activity comparable to 3-deaza-(+)-EHNA.

Relevance: This compound belongs to the 3-deaza-purine class, closely related to imidazo[4,5-c]pyridines like 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine. The absence of the 3-nitrogen in the imidazole ring of 3-deaza-(+)-EHNA highlights the possibility of modifying this position to modulate its interaction with adenosine deaminase. []

7-Methyl-1-β-D-deoxyribofuranosyl-1H-imidazo[4,5-c]pyridin-4-ylamine (3-methyl-3-deaza-2′-deoxyadenosine, 3mddA)

Compound Description: This compound represents an anti-fixed nucleoside analog of 2′-deoxyadenosine. Its design prevents the syn conformation around the glycosidic bond, potentially hindering purine-purine mismatches in DNA duplexes. []

Relevance: Similar to the previous compound, 3mddA is a 3-deaza analog, emphasizing the versatility of the imidazo[4,5-c]pyridine scaffold for developing nucleoside analogs. The presence of a methyl group at the 7-position, corresponding to the 4-position in 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine, demonstrates the potential for modifications at this position to fine-tune the properties of these analogs. []

2-(3-Methoxy-5-methylsulfinyl-2-thienyl)-1H-imidazo(4,5-c)-pyridine HCl (HN-10200)

Compound Description: HN-10200, along with its sulfide (HN-10201) and sulfone (HN-10202) derivatives, were investigated for their inhibitory effects on phosphodiesterase (PDE) isoenzyme activities isolated from failing human hearts. [] These compounds exhibited non-selective inhibition of PDE I-IV, albeit with lower potency compared to the reference compounds milrinone and IBMX.

Relevance: HN-10200 shares the core imidazo[4,5-c]pyridine structure with 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine. The absence of any substituents on the imidazo[4,5-c]pyridine ring in HN-10200 suggests that this core structure might be amenable to various modifications without losing its ability to interact with PDE isoenzymes. []

2-Butyl-4,5-dihydro-4-oxo-3-[[2'-(1H-tetrazol-5-yl)-4- biphenylyl]methyl]-3H-imidazo[4,5-c]pyridine-5- (N,N-diethylacetamide) (Compound 14u)

Compound Description: This compound represents the most potent derivative within a series of novel non-peptide angiotensin II receptor antagonists. It exhibits in vitro potencies in the nanomolar range, surpassing the activity of losartan. []

Relevance: While structurally distinct from 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine, Compound 14u shares the imidazo[4,5-c]pyridine core, indicating the potential of this scaffold for targeting angiotensin II receptors. The specific substitutions and modifications present in Compound 14u highlight the possibility of fine-tuning the imidazo[4,5-c]pyridine structure to achieve high affinity and selectivity for this target. []

6-Bromo-2-(4-chlorophenyl)-3-[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine

Compound Description: This compound's crystal structure was analyzed to understand its molecular geometry and intermolecular interactions. []

Relevance: While this compound features an imidazo[4,5-b]pyridine core instead of the imidazo[4,5-c]pyridine core present in 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine, both compounds belong to the broader class of imidazopyridines. Analyzing the structural features and properties of closely related imidazopyridines can offer insights into the structure-activity relationships within this class of compounds. []

4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor that demonstrated potent pulmonary vasodilatory effects in rats. [] It effectively reduced pulmonary arterial pressure, especially in models with increased pulmonary vascular resistance.

Relevance: SB-772077-B, while structurally different from 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine, incorporates a 1-ethyl-1H-imidazo(4,5-c)pyridine moiety, highlighting the potential of the imidazo[4,5-c]pyridine scaffold for developing Rho kinase inhibitors. []

N-pivaloxy-2-amino-1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridine (Compound 1b)

Compound Description: Compound 1b is an ester derivative of the food-derived heterocyclic amine (HCA) carcinogen PhIP. While unstable for isolation, its chemical behavior in aqueous solutions was studied. [] It readily decomposes, forming a reactive nitrenium ion that can be trapped by nucleophiles like azide.

Relevance: Although Compound 1b features an imidazo[4,5-b]pyridine core, its structural similarity to the target compound, 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine, lies in the shared 2-amino-1-methyl substituted imidazopyridine motif. This suggests that modifications at other positions on the ring system can influence the stability and reactivity of these compounds. []

Properties

CAS Number

50432-65-0

Product Name

4-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine

IUPAC Name

4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

InChI

InChI=1S/C7H6ClN3/c1-4-10-5-2-3-9-7(8)6(5)11-4/h2-3H,1H3,(H,10,11)

InChI Key

UPGNHJHVMWBHIY-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)C=CN=C2Cl

Canonical SMILES

CC1=NC2=C(N1)C=CN=C2Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.